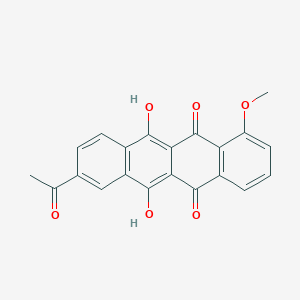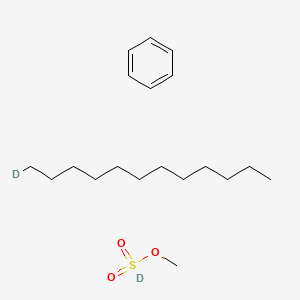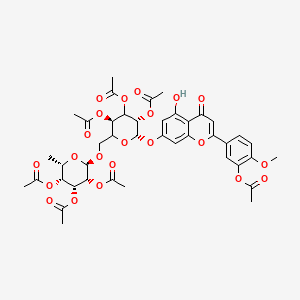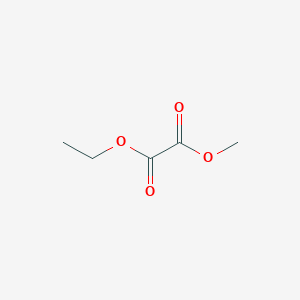
Ethyl methyl oxalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl methyl oxalate is an organic compound with the molecular formula C5H8O4. It is an ester derived from oxalic acid, where one of the hydrogen atoms is replaced by an ethyl group and the other by a methyl group. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl methyl oxalate can be synthesized through the esterification of oxalic acid with ethanol and methanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction mixture is heated under reflux, and the resulting ester is purified by distillation .
Industrial Production Methods: In industrial settings, this compound is produced by reacting anhydrous oxalic acid with ethanol and methanol in the presence of toluene. The crude ester is then subjected to distillation to obtain the finished product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl methyl oxalate undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
Common Reagents and Conditions:
Reduction: this compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ester groups are replaced by other functional groups.
Major Products Formed:
- Hydrolysis yields ethyl alcohol, methyl alcohol, and oxalic acid.
- Reduction produces ethyl alcohol and methyl alcohol.
Wissenschaftliche Forschungsanwendungen
Ethyl methyl oxalate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various compounds.
Biology: It serves as a reagent in biochemical assays and studies involving ester hydrolysis.
Medicine: It is an intermediate in the synthesis of pharmaceutical compounds, including certain drugs.
Industry: It is used in the production of dyes, plastics, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of ethyl methyl oxalate involves its ability to undergo hydrolysis and release alcohols and oxalic acid. The ester bonds in this compound are susceptible to nucleophilic attack, leading to the formation of the corresponding alcohols and oxalic acid . This property makes it useful in various chemical reactions and applications.
Vergleich Mit ähnlichen Verbindungen
Ethyl oxalate: Similar to ethyl methyl oxalate but has two ethyl groups instead of one ethyl and one methyl group.
Methyl oxalate: Contains two methyl groups instead of one ethyl and one methyl group.
Comparison: this compound is unique due to its mixed ester structure, which provides different reactivity compared to ethyl oxalate and methyl oxalate. The presence of both ethyl and methyl groups allows for a broader range of chemical reactions and applications .
This compound is a versatile compound with significant importance in various fields. Its unique structure and reactivity make it a valuable reagent in organic synthesis, pharmaceuticals, and industrial applications.
Eigenschaften
Molekularformel |
C5H8O4 |
|---|---|
Molekulargewicht |
132.11 g/mol |
IUPAC-Name |
2-O-ethyl 1-O-methyl oxalate |
InChI |
InChI=1S/C5H8O4/c1-3-9-5(7)4(6)8-2/h3H2,1-2H3 |
InChI-Schlüssel |
WRHHVVPVKLLPFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


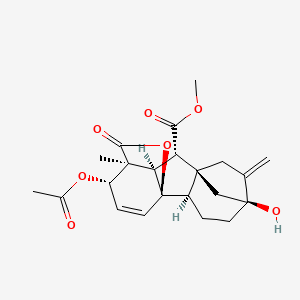
![disodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-sulfonatooxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate](/img/structure/B13419202.png)
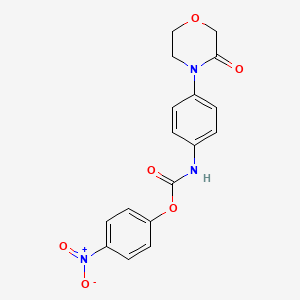



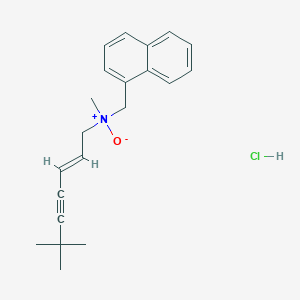
![1-N,4-N-bis[4-amino-2-(trifluoromethyl)phenyl]benzene-1,4-dicarboxamide](/img/structure/B13419227.png)
